Methyl (Z)-4-octenoate Methyl (Z)-4-octenoate Methyl oct-4-enoate is a natural product found in Humulus lupulus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18505419
InChI: InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

Methyl (Z)-4-octenoate

CAS No.:

Cat. No.: VC18505419

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl (Z)-4-octenoate -

Specification

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name methyl oct-4-enoate
Standard InChI InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3
Standard InChI Key SSPBQLGVUAXSMH-UHFFFAOYSA-N
Canonical SMILES CCCC=CCCC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Methyl (Z)-4-octenoate (CAS: 21063-71-8) has the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its IUPAC name, methyl (Z)-oct-4-enoate, reflects the esterification of (Z)-4-octenoic acid with methanol. Key structural features include:

  • SMILES Notation: CCC/C=C\CCC(=O)OC

  • InChIKey: SSPBQLGVUAXSMH-WAYWQWQTSA-N

  • Double Bond Geometry: The Z (cis) configuration between C4 and C5 influences its reactivity and sensory profile.

Physical and Chemical Properties

PropertyValueSource
Boiling PointNot explicitly reported
LogP (XlogP)2.40
Topological Polar Surface Area26.30 Ų
Rotatable Bonds5
H-Bond Acceptors/Donors2/0

The compound’s low polarity (logP = 2.40) and high lipid solubility facilitate its absorption across biological membranes, as evidenced by ADMET predictions:

  • Human Intestinal Absorption: 99.6%

  • Blood-Brain Barrier Penetration: 95%

  • CYP2C9 Substrate: 100% probability .

Synthesis and Industrial Production

Esterification of 4-Octenoic Acid

The most common synthesis involves acid-catalyzed esterification of (Z)-4-octenoic acid with methanol:

(Z)-4-Octenoic Acid+MeOHH⁺Methyl (Z)-4-octenoate+H2O\text{(Z)-4-Octenoic Acid} + \text{MeOH} \xrightarrow{\text{H⁺}} \text{Methyl (Z)-4-octenoate} + \text{H}_2\text{O}

This method, optimized for industrial scale, employs continuous reactors to enhance yield (>90%) and purity.

Halide Displacement Reactions

A patent-pending approach uses methyl 4-chloroacetoacetate as a precursor. In the presence of sodium hydride and potassium methoxide, nucleophilic substitution yields the target compound :

CH3COC(Cl)HCOOCH3+KOCH3Methyl (Z)-4-octenoate+KCl\text{CH}_3COC(Cl)HCOOCH_3 + \text{KOCH}_3 \rightarrow \text{Methyl (Z)-4-octenoate} + \text{KCl}

This method operates at mild temperatures (15–25°C), reducing energy costs and byproduct formation .

Applications in Industry and Research

Flavor and Fragrance Industry

Methyl (Z)-4-octenoate contributes a fruity, pineapple-like aroma, making it valuable in food flavorings and perfumes. Its use in durian fruit aroma formulations highlights its role in replicating complex natural scents .

Pharmaceutical and Drug Delivery

As a prodrug, the ester’s hydrolysis releases bioactive (Z)-4-octenoic acid, which may modulate lipid metabolism. Its high BBB penetration suggests potential CNS applications .

Analytical Chemistry

Biological and Metabolic Insights

ADMET Profile

ParameterPredictionSource
Oral Bioavailability57.14%
CYP Inhibition (CYP3A4)97.05% probability
P-glycoprotein Substrate95.71% probability

Metabolic Pathways

  • Hydrolysis: Esterases cleave the methyl group, yielding (Z)-4-octenoic acid, which enters β-oxidation.

  • CYP-Mediated Oxidation: The double bond may undergo epoxidation, though this pathway is less characterized .

Analytical Characterization

Mass Spectrometry

  • Electron Ionization (EI): Base peak at m/z 156 ([M]⁺) .

  • APCDI-MS: Dominant ions include [M+H]⁺ (m/z 157) and [M+NH₄]⁺ (m/z 174) .

Gas Chromatography

  • Retention Index (DB-Wax): 1434 .

  • Co-elution Challenges: Differentiated from (E)-isomers via polar columns .

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